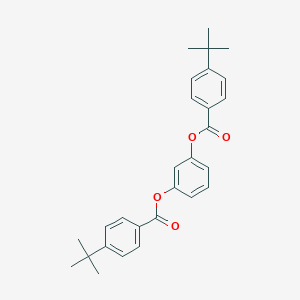
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate), also known as Tinuvin 326, is a UV absorber that is commonly used in the production of plastics, coatings, and adhesives. This compound is known for its ability to protect against UV radiation and prevent the degradation of materials exposed to sunlight.
Mechanism of Action
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) works by absorbing UV radiation and converting it into heat. This process prevents the UV radiation from interacting with the material and causing degradation. The compound has a high molar extinction coefficient and is able to absorb a broad range of UV radiation.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) on humans and animals. However, studies have shown that the compound is not easily absorbed through the skin and does not have any significant toxic effects.
Advantages and Limitations for Lab Experiments
The use of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) in lab experiments has several advantages. It is a stable and reliable compound that can be easily synthesized and purified. It is also highly effective in preventing the degradation of materials exposed to UV radiation. However, the compound has some limitations, including its limited solubility in water and its potential to interfere with certain analytical techniques.
Future Directions
There are several future directions for research on 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate). One area of interest is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the use of the compound in new applications, such as in the production of renewable energy materials. Additionally, there is a need for more research on the potential long-term effects of exposure to the compound on human and animal health.
Synthesis Methods
The synthesis of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) involves the reaction of 1,3-phenylenediamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography. This method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) has been extensively studied for its use as a UV absorber in various applications. It has been incorporated into plastics, coatings, and adhesives to prevent the degradation of these materials due to exposure to sunlight. The compound has also been used in the production of sunscreens and other personal care products to protect the skin from UV radiation.
properties
CAS RN |
17831-67-3 |
|---|---|
Product Name |
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) |
Molecular Formula |
C28H30O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[3-(4-tert-butylbenzoyl)oxyphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)21-14-10-19(11-15-21)25(29)31-23-8-7-9-24(18-23)32-26(30)20-12-16-22(17-13-20)28(4,5)6/h7-18H,1-6H3 |
InChI Key |
AFAZGSWKIZVRSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Other CAS RN |
17831-67-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
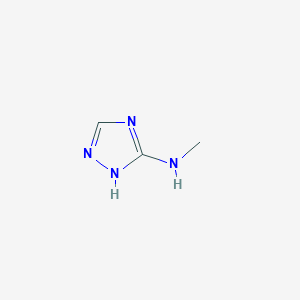
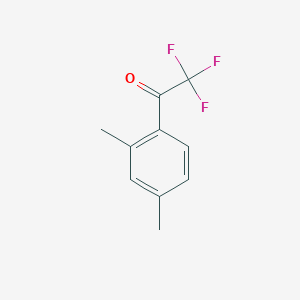
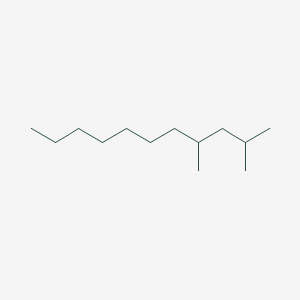
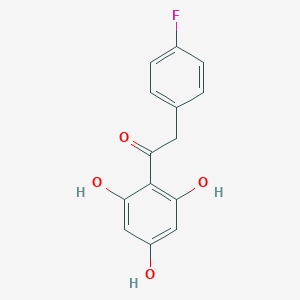
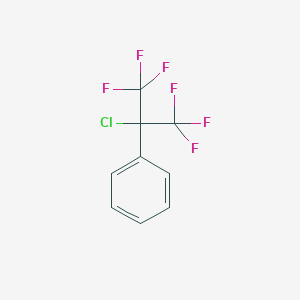


![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)



